

Spectroscopic Profile of 3-Butenal, 2-oxo-: A Technical Guide

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Compound of Interest

Compound Name: 3-Butenal, 2-oxo-

Cat. No.: B3048451

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Introduction

3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal, is a small organic molecule with the chemical formula C₄H₄O₂.^[1] Its structure, featuring both an aldehyde and a ketone functional group in conjugation with a vinyl group, suggests a high degree of reactivity and potential for diverse chemical transformations. Despite its simple structure, a comprehensive search of publicly available scientific databases and literature reveals a notable absence of experimentally determined spectroscopic data (NMR, IR, MS). This technical guide, therefore, presents a predicted spectroscopic profile of **3-Butenal, 2-oxo-** based on established principles of spectroscopy and computational chemistry. The information provided herein is intended to serve as a reference for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, or application of this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra, the following data has been predicted using widely accepted spectroscopic principles and computational tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.7 - 9.8	Singlet	1H	Aldehydic proton (-CHO)
6.9 - 7.0	Doublet of doublets	1H	Vinylic proton (=CH-)
6.5 - 6.6	Doublet	1H	Vinylic proton (trans to C=O, =CH ₂)
6.0 - 6.1	Doublet	1H	Vinylic proton (cis to C=O, =CH ₂)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
195 - 200	C=O	Ketonic Carbonyl
190 - 195	C=O	Aldehydic Carbonyl
135 - 140	CH	Vinylic CH
130 - 135	CH ₂	Vinylic CH ₂

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3150	Medium	=C-H Stretch (Vinylic)
2820 - 2850, 2720 - 2750	Medium, Weak	C-H Stretch (Aldehyde)
1720 - 1740	Strong	C=O Stretch (Aldehyde)
1680 - 1700	Strong	C=O Stretch (α,β -unsaturated Ketone)
1620 - 1640	Medium	C=C Stretch (Vinylic)
910 - 990	Strong	=C-H Bend (Out-of-plane)

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
84	60	[M] ⁺ (Molecular Ion)
56	100	[M - CO] ⁺
55	80	[M - CHO] ⁺
29	40	[CHO] ⁺
28	50	[CO] ⁺
27	70	[C ₂ H ₃] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a small, non-volatile organic compound like **3-Butenal, 2-oxo-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The

choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
 - Solid: If the compound is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl_4 , CHCl_3) and the spectrum recorded in a liquid cell.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder (or the pure solvent). Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or

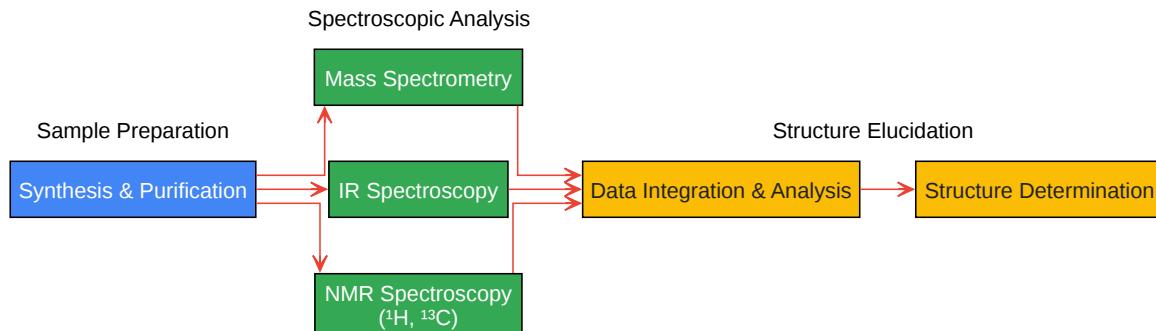
transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or by direct insertion probe. For less volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
- **Ionization:** Ionize the sample molecules. Electron ionization (EI) is a common technique for volatile, thermally stable compounds and typically results in extensive fragmentation, which can be useful for structure elucidation. Soft ionization techniques like ESI or chemical ionization (CI) are used for more fragile molecules to keep the molecular ion intact.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
- **Detection:** Detect the separated ions and record their abundance. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a predicted spectroscopic profile for **3-Butenal, 2-oxo-**, a compound for which experimental data is not readily available. The predicted NMR, IR, and MS data, along with the general experimental protocols, offer a valuable starting point for researchers interested in this molecule. The provided workflow diagram further illustrates the logical progression of spectroscopic analysis in organic chemistry. It is important to note that while predictions are based on sound chemical principles, experimental verification remains the gold standard for structural elucidation.

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References

- 1. 3-Butenal, 2-oxo- | C4H4O2 | CID 167605 - PubChem [pubchem.ncbi.nlm.nih.gov]
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